Product packaging for 3,5-Dibromo-2-hydroxybenzoate(Cat. No.:)

3,5-Dibromo-2-hydroxybenzoate

Cat. No.: B13376053
M. Wt: 294.90 g/mol
InChI Key: BFBZHSOXKROMBG-UHFFFAOYSA-M
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Description

3,5-Dibromo-2-hydroxybenzoate is a useful research compound. Its molecular formula is C7H3Br2O3- and its molecular weight is 294.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Br2O3- B13376053 3,5-Dibromo-2-hydroxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Br2O3-

Molecular Weight

294.90 g/mol

IUPAC Name

2,4-dibromo-6-carboxyphenolate

InChI

InChI=1S/C7H4Br2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)/p-1

InChI Key

BFBZHSOXKROMBG-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[O-])Br)Br

Origin of Product

United States

Synthetic Methodologies for 3,5 Dibromo 2 Hydroxybenzoate and Its Precursors

The primary and most common method for synthesizing 3,5-Dibromo-2-hydroxybenzoate (B262817) is through the electrophilic bromination of its direct precursor, 2-hydroxybenzoic acid (salicylic acid). This reaction involves the substitution of hydrogen atoms at positions 3 and 5 of the aromatic ring with bromine atoms.

The synthesis is typically carried out by reacting salicylic (B10762653) acid with a brominating agent. Common agents include elemental bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is generally conducted in a suitable solvent, with acetic acid being a frequent choice as it enhances the solubility of bromine. To ensure the complete di-substitution at the desired positions, the stoichiometry of the brominating agent is carefully controlled, often using an excess. The reaction temperature is typically managed at room temperature or slightly higher to facilitate the reaction. For optimization, catalysts such as ferric chloride (FeCl₃) can be employed to accelerate the bromination process. Industrial-scale production of this compound generally utilizes these established synthetic routes.

Table 1: Synthetic Parameters for this compound

Parameter Details Source(s)
Precursor 2-Hydroxybenzoic acid (Salicylic acid)
Brominating Agents Bromine (Br₂), N-Bromosuccinimide (NBS)
Solvents Acetic acid, Chloroform
Catalyst (optional) Ferric Chloride (FeCl₃)
Temperature Room temperature to slightly elevated

| Purification | Recrystallization | |

Derivatization Strategies of 3,5 Dibromo 2 Hydroxybenzoate

The presence of three distinct functional groups—two bromine atoms, a hydroxyl group, and a carboxyl group—makes 3,5-Dibromo-2-hydroxybenzoate (B262817) a valuable intermediate for a wide range of chemical transformations.

The two bromine atoms attached to the aromatic ring are susceptible to nucleophilic substitution reactions. smolecule.com This reactivity is a cornerstone of the compound's utility in synthetic chemistry, allowing for the introduction of various other functional groups to create a library of derivatives with tailored properties. The replacement of these bromine atoms is a key strategy for building more complex molecular architectures from this starting material.

The hydroxyl and carboxyl groups on the this compound scaffold offer additional sites for chemical modification.

Carboxyl Group Reactions: The carboxylic acid functionality readily undergoes esterification with alcohols to form the corresponding esters. A common example is the reaction with methanol (B129727) to produce methyl this compound. This modification can alter the compound's physical properties, such as its melting point and solubility.

Hydroxyl Group Reactions: The phenolic hydroxyl group can also be a site for derivatization, such as in esterification reactions under specific conditions. smolecule.com

These modifications are crucial for synthesizing various esters and other derivatives, expanding the compound's application as a chemical building block.

Table 2: Examples of Derivatives from Functional Group Modification

Derivative Name Parent Compound Modification Type CAS Number Molecular Formula Source(s)
Methyl this compound 3,5-Dibromo-2-hydroxybenzoic acid Esterification of carboxyl group 21702-79-4 C₈H₆Br₂O₃ sigmaaldrich.comsigmaaldrich.com
Ethyl 3,5-dibromo-4-hydroxybenzoate (B1263476)* 3,5-Dibromo-4-hydroxybenzoic acid Esterification of carboxyl group 55771-81-8 C₉H₈Br₂O₃
Hydrazide Derivatives 3,5-Dibromo-2-hydroxybenzoic acid Reaction at carboxyl group Not specified Not specified

*Note: This is a derivative of the isomer 3,5-Dibromo-4-hydroxybenzoic acid, illustrating a common modification strategy for this class of compounds.

While specific examples of rearrangement reactions starting directly from this compound are not extensively documented in the provided sources, the broader class of hydroxybenzoates can be involved in such transformations. One relevant process is the NIH shift, a chemical rearrangement where a substituent on an aromatic ring migrates during an enzymatic hydroxylation reaction. researchgate.net This type of carboxyl group migration has been observed in the microbial catabolism of other hydroxybenzoates, such as the conversion of p-hydroxybenzoate to gentisate (2,5-dihydroxybenzoate), which proceeds through a multi-step mechanism involving CoA thioester intermediates. researchgate.net Such enzymatic pathways highlight potential, albeit complex, rearrangement routes for related structures in biological systems. researchgate.net In synthetic chemistry, acid-catalyzed rearrangements of related systems, such as the transformation of 4H-pyran-4-ones into pyran-2-ones, demonstrate the potential for skeletal reorganization within heterocyclic compounds derived from aromatic precursors. thieme-connect.de

This compound serves as a key starting material for the synthesis of advanced chemical intermediates. A notable application is in the preparation of benzofuran (B130515) derivatives, which are core structures in pharmacologically active compounds.

For instance, a derivative, methyl 4-trifluoroacetylamino-3,5-dibromo-2-hydroxybenzoate, is used as a crucial intermediate in a multi-step synthesis. google.com This compound is reacted with triethylethynylsilicon in the presence of a palladium catalyst (bistriphenylphosphine palladium dichloride) and cuprous iodide. google.com This reaction, a Sonogashira coupling, leads to the formation of a methyl 2-triethylsilyl-4-trifluoroacetylamino-5-bromobenzofuran-7-carboxylate. google.com This benzofuran product is a key intermediate for synthesizing 5-HT4 receptor agonists. google.com This pathway demonstrates how the bromine and hydroxyl functionalities of the original scaffold are strategically manipulated to construct complex heterocyclic systems. google.com

Structural Elucidation and Characterization of 3,5 Dibromo 2 Hydroxybenzoate Derivatives

Advanced Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable tools for the detailed characterization of 3,5-dibromo-2-hydroxybenzoate (B262817) derivatives, each providing unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum of 3,5-dibromo-2-hydroxybenzoic acid, distinct signals are observed for the different protons in the molecule. For instance, in a DMSO-d₆ solvent, the hydroxyl proton (OH) typically appears as a broad singlet at a high chemical shift, around δ 10.5 ppm, while the carboxylic acid proton (COOH) is found even further downfield at approximately δ 13.1 ppm. The aromatic protons also show characteristic shifts; for example, the two aromatic protons in ethyl 3,5-dibromo-4-hydroxybenzoate (B1263476) appear as a singlet at δ 8.44 ppm. The specific chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of the bromine atoms and the nature of other substituents on the aromatic ring.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the carboxyl group in 3,5-dibromo-2-hydroxybenzoic acid resonates at a high chemical shift, around 170 ppm. The carbons bonded to the bromine atoms (C3 and C5) are deshielded and appear at approximately 115 ppm. The chemical shifts of the aromatic carbons are sensitive to the substitution pattern, allowing for detailed structural assignment. For example, in ethyl 3,5-dibromo-4-hydroxybenzoate, the carbonyl carbon (C=O) is observed at δ 165.8 ppm and the hydroxylated carbon (C-4) at δ 153.2 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

CompoundSolvent¹H NMR Signals¹³C NMR Signals
3,5-Dibromo-2-hydroxybenzoic acid DMSO-d₆13.1 (COOH), 10.5 (OH), 7.8 (aromatic H)~170 (C=O), ~115 (C3/C5)
Ethyl 3,5-dibromo-4-hydroxybenzoate DMSO-d₆10.7 (phenolic-OH), 8.44 (aromatic H-2, H-6), 4.30 (-OCH₂CH₃), 1.30 (-CH₃)165.8 (C=O), 153.2 (C-4), 130.1–112.4 (aromatic C)
Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate google.com---

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes within a molecule. For this compound derivatives, these techniques confirm the presence of key structural features.

The IR spectrum of 3,5-dibromo-2-hydroxybenzoic acid shows a broad absorption band in the region of 3200–3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. A strong absorption peak around 1680-1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid group. The presence of carbon-bromine bonds is indicated by absorptions in the 600–650 cm⁻¹ range. Aromatic C-C vibrations are typically observed between 1250 and 1500 cm⁻¹.

Raman spectroscopy provides complementary information. For 5-bromosalicylic acid, a related compound, theoretical calculations have been used to assign the vibrational modes observed in the Raman spectrum, aiding in a complete vibrational analysis. researchgate.net

Table 2: Key IR Absorption Bands for this compound Derivatives

Functional GroupWavenumber (cm⁻¹)Vibrational Mode
Carboxylic Acid O-H 2500–3300 (broad)Stretching
Phenolic O-H 3300–3500Stretching
Carboxylic Acid C=O ~1700Stretching
Ester C=O 1730Stretching
Aromatic C-C 1250–1500Vibrations
C-Br 600–650Stretching

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecular structure. For compounds containing bromine, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a distinctive feature that aids in identification. smolecule.com

In the mass spectrum of 3,5-dibromo-2-hydroxybenzoic acid, the molecular ion peak would be expected to show this characteristic isotopic pattern. nist.gov The fragmentation of benzoate (B1203000) derivatives often involves the loss of the alkoxy group from esters or the hydroxyl group from carboxylic acids. libretexts.org The expulsion of a bromine atom is also a common fragmentation pathway for brominated aromatic compounds. capes.gov.br For instance, in the mass spectrum of methyl 3-(4-bromobutoxy)benzoate, the molecular ion peak appears at a mass-to-charge ratio of 287/289, reflecting the single bromine atom. smolecule.com Primary fragmentation pathways include the loss of the methoxy (B1213986) radical and the bromine radical. smolecule.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its molecular formula. This has been used to confirm the structure of various derivatives of this compound. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound derivatives, the absorption of UV light corresponds to π→π* and n→π* transitions.

The UV-Vis spectrum of 3,5-dibromo-4-hydroxybenzoic acid shows absorption maxima in the range of 250–275 nm, which are attributed to π→π* transitions within the conjugated aromatic system. The presence of electron-withdrawing bromine atoms can cause a shift in the absorption wavelength compared to non-halogenated analogs. In the case of ethyl 3,5-dibromo-4-hydroxybenzoate, two absorption maxima are observed at 275 nm (π→π* transition) and 325 nm (n→π* transition of the ester group). Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic spectra of these compounds. acs.orgscispace.comscientific.net

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

The detailed structural information obtained from single crystal X-ray diffraction is invaluable for understanding the physical properties and intermolecular interactions of this compound and its derivatives in the solid state.

Table 3: Selected Crystallographic Data for 3,5-Dibromo-2-hydroxybenzoic Acid nih.gov

ParameterValue
Molecular FormulaC₇H₄Br₂O₃
Molecular Weight295.92
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)10.770 (3)
b (Å)11.082 (3)
c (Å)14.879 (4)
β (°)105.606 (3)
Volume (ų)1710.4 (8)
Z8

Advanced Chromatographic Techniques in Characterization

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its related compounds, especially in complex mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) Methodologies for Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 3,5-Dibromo-2-hydroxybenzoic acid. Various HPLC methods have been developed for its analysis.

A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.com For instance, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid can effectively separate 3,5-Dibromo-2-hydroxybenzenesulphonic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, providing further structural information. sielc.com The purity of 3,5-Dibromo-2-hydroxybenzoic acid is often assessed by HPLC, with typical purities reported as >97.0% by area. cymitquimica.com

Table 2: Example HPLC Method Parameters for a Related Compound

HPLC Parameters for 3,5-Dibromo-2-hydroxybenzenesulphonic acid

ParameterConditionReference
ColumnNewcrom R1 sielc.com
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid sielc.com
DetectionUV, MS-compatible (with formic acid) sielc.com
ApplicationAnalysis, impurity isolation, pharmacokinetics sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to identify volatile and semi-volatile compounds. For compounds like this compound, which are not inherently volatile, a derivatization step is often required to increase their volatility.

In metabolic studies, GC-MS is crucial for identifying breakdown products. For example, in the study of 3,5-dibromo-4-hydroxybenzoate catabolism, a related compound, metabolites were identified using GC-MS. nih.gov The process typically involves extracting the metabolites, derivatizing them (e.g., through acetylation or trimethylsilylation), and then injecting them into the GC-MS system. nih.govfrontiersin.org The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the column's stationary phase. frontiersin.org Each separated component then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for identification by comparison to spectral libraries like NIST. nih.govfrontiersin.org This technique enabled the identification of metabolites such as acetylated 2,6-dibromohydroquinone (B190982) (2,6-DBHQ) and trimethylsilylated β-ketoadipate in the degradation pathway of brominated hydroxybenzoates. nih.gov

Compound Index

Computational and Theoretical Investigations of 3,5 Dibromo 2 Hydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a theoretical framework to predict and interpret the properties of molecules. These methods solve the Schrödinger equation for a given molecular system, yielding information about its electronic structure, energy, and other key characteristics.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations for 3,5-Dibromo-2-hydroxybenzoate (B262817) would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to obtain an optimized molecular geometry and a detailed picture of the electron distribution. nih.govnih.gov

ParameterRepresentative Value
FunctionalB3LYP
Basis Set6-311++G(d,p)
Computational TaskGeometry Optimization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comossila.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. wikipedia.org For this compound, the presence of electron-withdrawing bromine atoms and electron-donating hydroxyl and carboxylate groups would significantly influence the energies and spatial distributions of the HOMO and LUMO.

OrbitalDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalElectron-donating ability (nucleophilicity)
LUMO Lowest Unoccupied Molecular OrbitalElectron-accepting ability (electrophilicity)
HOMO-LUMO Gap Energy difference between HOMO and LUMOChemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values.

Typically, red regions correspond to areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas signify regions of neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate and hydroxyl groups, making them potential sites for interaction with electrophiles. The hydrogen atoms and regions near the bromine atoms might exhibit positive or near-neutral potential.

ColorElectrostatic PotentialInterpretation
RedNegativeElectron-rich, susceptible to electrophilic attack
BluePositiveElectron-deficient, susceptible to nucleophilic attack
GreenNeutralRegions of intermediate potential

NBO analysis can quantify the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, often represented as stabilization energies, reveal the significance of intramolecular charge transfer. For this compound, NBO analysis could highlight interactions between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals of the aromatic ring, providing a deeper understanding of the electronic delocalization and substituent effects.

Interaction TypeDescriptionSignificance in this compound
Intramolecular Charge Transfer Electron delocalization from donor to acceptor NBOsStabilization of the molecule through hyperconjugation
Donor NBOs Lone pairs on oxygen and bromine atomsSources of electron density for delocalization
Acceptor NBOs Antibonding orbitals of the benzene (B151609) ringRegions accepting electron density, contributing to stability

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR (Nuclear Magnetic Resonance): The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C nuclei. nih.gov These theoretical predictions can aid in the assignment of experimental NMR spectra.

IR (Infrared): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These computed IR spectra can be compared with experimental FT-IR data to identify characteristic vibrational modes.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Vis absorption spectra. researchgate.net This provides information about the wavelengths of maximum absorption and the nature of the electronic excitations.

Spectroscopic TechniquePredicted ParameterComputational Method
NMR Chemical Shifts (¹H, ¹³C)GIAO
IR Vibrational FrequenciesDFT
UV-Vis Absorption Wavelengths (λmax)TD-DFT

Molecular Dynamics and Simulation Approaches

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations are based on classical mechanics and are used to model the movements of atoms and molecules in a system. researchgate.net

For this compound, MD simulations could be used to investigate its behavior in different environments, such as in solution. These simulations can provide information about its conformational flexibility, interactions with solvent molecules, and transport properties. By simulating the system over a period of time, MD can reveal how the molecule explores different conformations and how it interacts with its surroundings, offering a dynamic perspective that complements the static picture provided by quantum chemical calculations.

Simulation of Intermolecular Interactions

The study of intermolecular interactions is fundamental to understanding the solid-state structure and properties of this compound. Computational simulations, particularly those based on Density Functional Theory (DFT), are employed to model these interactions with a high degree of accuracy. nih.gov

In the crystalline state, molecules of this compound are known to form specific arrangements stabilized by a network of non-covalent interactions. nih.gov These include hydrogen bonds and π–π stacking interactions. The crystal structure reveals that the molecule features an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group of the carboxylic acid. nih.gov Furthermore, molecules of this compound can form hydrogen-bonded dimers through interactions between their carboxylic acid moieties. nih.gov

Table 1: Representative Calculated Interaction Energies for this compound Dimers (Note: The following data is illustrative of typical computational results and is intended to represent the type of data generated in such a study.)

Interaction TypeMethod/Basis SetCalculated Distance (Å)Calculated Interaction Energy (kcal/mol)
Carboxylic Acid Dimer (Hydrogen Bonding)DFT/B3LYP/6-311++G(d,p)O-H···O = 1.85-12.5
π–π StackingDFT/B3LYP/6-311++G(d,p)Interplanar Distance = 3.42-3.8
C-H···Br InteractionDFT/B3LYP/6-311++G(d,p)C-H···Br = 2.89-1.2

These simulations can also elucidate the role of the bromine atoms in directing the crystal packing through halogen bonding or other weak interactions. The electron-withdrawing nature of the bromine atoms influences the electron distribution in the aromatic ring, which in turn affects the strength and geometry of the π–π stacking interactions.

Modeling of Molecular Recognition Processes

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. Computational modeling is a key tool for studying how this compound might interact with biological macromolecules, such as proteins or nucleic acids. nih.gov Techniques like molecular docking and molecular dynamics simulations are used to predict the binding mode and affinity of a ligand to a receptor.

Molecular docking studies would involve placing the this compound molecule into the binding site of a target protein and evaluating the most stable binding poses. The scoring functions used in docking programs estimate the binding free energy by considering factors such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions. For this compound, key interactions would likely involve its hydroxyl and carboxylate groups forming hydrogen bonds with polar amino acid residues in the binding site. The dibrominated aromatic ring could participate in hydrophobic or halogen bonding interactions.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The following data is illustrative of typical computational results and is intended to represent the type of data generated in such a study.)

Docking PoseEstimated Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1-7.8Arg122, Gln154Hydrogen Bond with Carboxylate
Ser210Hydrogen Bond with Hydroxyl
Phe250π–π Stacking with Aromatic Ring
2-7.5Lys88Salt Bridge with Carboxylate
Tyr180Hydrogen Bond with Hydroxyl
Leu245Hydrophobic Interaction

Following docking, molecular dynamics simulations can be performed to study the dynamic stability of the ligand-receptor complex over time. These simulations provide a more detailed picture of the molecular recognition process, including the role of solvent molecules and conformational changes in both the ligand and the protein upon binding.

Reactivity and Reaction Mechanisms of 3,5 Dibromo 2 Hydroxybenzoate

Electrochemical Behavior and Redox Chemistry

The electrochemical characteristics of 3,5-Dibromo-2-hydroxybenzoate (B262817), a derivative of salicylic (B10762653) acid, are influenced by the electron-withdrawing nature of the bromine substituents and the electron-donating hydroxyl and carboxyl groups on the aromatic ring. While specific voltammetric studies on this compound are not extensively documented, the behavior of related phenolic and benzoic acid compounds provides a framework for understanding its redox processes.

Voltammetric studies are instrumental in investigating the oxidation and reduction potentials of electroactive species. For aromatic compounds like this compound, cyclic voltammetry can reveal the potentials at which electron transfer occurs and the reversibility of these processes. The oxidation of phenolic compounds typically involves the hydroxyl group, leading to the formation of phenoxy radicals. The presence of two bromine atoms is expected to make the oxidation more difficult (shifting the oxidation potential to more positive values) compared to unsubstituted 2-hydroxybenzoic acid due to their inductive electron-withdrawing effect.

Conversely, the reduction of this compound would likely involve the carboxyl group and the carbon-bromine bonds. The electrochemical reduction of halogenated aromatic compounds can proceed via the cleavage of the carbon-halogen bond.

Table 1: Postulated Electrochemical Reactions of this compound

ProcessProposed ReactionInfluencing Factors
Oxidation Formation of a phenoxy radical via electron loss from the hydroxyl group.Electrode material, pH, solvent.
Reduction Cleavage of C-Br bonds, potentially stepwise.Electrode material, potential, proton availability.

This table is based on the general electrochemical behavior of related halogenated phenolic and benzoic acids in the absence of specific data for this compound.

The mechanism of electron transfer in the redox reactions of this compound is anticipated to be complex. The oxidation process is likely to be an irreversible, diffusion-controlled reaction, as is common for many phenolic compounds. The initial one-electron oxidation of the hydroxyl group would generate a phenoxy radical, which could then undergo further reactions such as dimerization or polymerization.

The reduction mechanism may involve a stepwise or concerted dissociation of the carbon-bromine bonds following electron transfer. The formation of a radical anion intermediate is a plausible step in the reductive dehalogenation process. The study of similar brominated aromatic compounds suggests that the electron transfer can be assisted by halogen bonding, which can lower the activation barrier for the process. rsc.orgrsc.org

Microbial Transformation Pathways

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. Halogenated aromatic compounds, such as this compound, can be subject to microbial degradation through various mechanisms, including oxidative and reductive pathways.

In aerobic environments, the microbial catabolism of aromatic compounds often begins with the oxidation of the aromatic ring, typically catalyzed by oxygenase enzymes. researchgate.net For this compound, an initial step could be hydroxylation of the ring, followed by ring cleavage. Alternatively, a key catabolic step for many aromatic carboxylic acids is oxidative decarboxylation, where the carboxyl group is removed. While specific studies on the oxidative decarboxylation of this compound are limited, the degradation of similar compounds suggests that a hydroxylase could catalyze the conversion of the substrate to a dihydroxy derivative, which may then undergo decarboxylation to form a brominated catechol. This catechol derivative would then be a substrate for ring-cleavage dioxygenases.

Under anaerobic conditions, and even in some aerobic bacteria, reductive dehalogenation is a crucial mechanism for the breakdown of halogenated organic compounds. This process involves the removal of a halogen substituent and its replacement with a hydrogen atom. Studies on the closely related compound 3,5-dibromo-4-hydroxybenzoate (B1263476) have shown that it can be reductively debrominated by microbial consortia under methanogenic and sulfidogenic conditions.

Table 2: Microbial Reductive Dehalogenation of a 3,5-Dibromohydroxybenzoate Analog

SubstrateMicroorganism/ConditionProductsReference
3,5-dibromo-4-hydroxybenzoateDelftia sp. EOB-17 (aerobic)3-bromo-4-hydroxybenzoate, 4-hydroxybenzoate[Source on Delftia sp. EOB-17]
3,5-dibromo-4-hydroxybenzoateSponge-associated anaerobic microorganismsNot specified[Source on sponge-associated microorganisms]

This table presents data for a closely related isomer to infer the potential for reductive dehalogenation of this compound.

This process is energetically favorable for the microorganisms as they use the halogenated compound as an electron acceptor in a process known as dehalorespiration.

The microbial catabolism of this compound would be mediated by a series of specific enzymes. The initial activation of the molecule, particularly in anaerobic pathways, often involves its conversion to a coenzyme A (CoA) thioester, catalyzed by a CoA ligase.

In oxidative pathways, mono- and dioxygenases play a pivotal role. nih.gov Aromatic hydroxylases could introduce additional hydroxyl groups onto the ring, making it more susceptible to cleavage. The subsequent ring fission is typically catalyzed by intradiol or extradiol ring-cleavage dioxygenases. researchgate.net

Table 3: Key Enzyme Classes in the Potential Catabolism of this compound

Enzyme ClassProposed Role in CatabolismPathway
CoA Ligase Activation of the carboxyl group to form a thioester.Anaerobic degradation
Hydroxylase Introduction of hydroxyl groups to the aromatic ring.Aerobic degradation
Dioxygenase Cleavage of the aromatic ring.Aerobic degradation
Reductive Dehalogenase Removal of bromine substituents.Reductive dehalogenation

This table outlines the likely enzymatic activities involved in the degradation of this compound based on known microbial catabolic pathways for halogenated aromatic compounds.

Chemical Reactivity with Specific Reagents

The reactivity of this compound is a subject of interest in organic synthesis due to its potential as a versatile intermediate. The presence of multiple reactive sites allows for a range of transformations under specific reaction conditions.

Reactions Involving Halogen Substituents

The two bromine atoms on the aromatic ring are key to many of the characteristic reactions of this compound. While the electron-withdrawing nature of the carboxyl and hydroxyl groups deactivates the ring towards typical electrophilic substitution, the bromine atoms can participate in several types of reactions, including displacement and coupling reactions.

One of the notable reactions is bromodecarboxylation . Studies on the kinetics and mechanism of the bromination of 3,5-dibromo-2-hydroxybenzoic acid have shown that it can undergo bromodecarboxylation to yield 2,4,6-tribromophenol. This reaction proceeds through the formation of a reactive cyclohexadienone intermediate. This intermediate can then either revert to the starting material by losing a bromide ion or undergo decarboxylation to form the final product. The rate of this reaction is influenced by the concentrations of hydrogen and bromide ions.

While specific examples of modern cross-coupling reactions such as Suzuki, Ullmann, or Buchwald-Hartwig amination directly on this compound are not extensively detailed in readily available literature, the principles of these reactions suggest their potential applicability. These palladium or copper-catalyzed reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, by replacing aryl halides. The reactivity in such transformations would be influenced by the electronic nature of the other substituents on the ring.

Reductive dehalogenation is another potential reaction pathway for the bromine substituents. While specific studies on this compound are scarce, related brominated phenolic compounds have been shown to undergo microbially-mediated reductive debromination under anaerobic conditions. Chemical methods for dehalogenation of aryl halides are also well-established and could likely be applied to this compound.

Reactions Involving Hydroxyl and Carboxyl Moieties

The hydroxyl and carboxyl groups of this compound are primary sites for reactions such as esterification, amide formation, and etherification.

Esterification of the carboxylic acid group is a common reaction. This can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. For instance, the reaction with methanol (B129727) would yield methyl this compound. The phenolic hydroxyl group can also undergo esterification, for example, by reaction with an acyl chloride or anhydride.

Amide formation from the carboxylic acid is another important transformation. This can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. The synthesis of N-substituted amides of salicylic acid has been achieved by direct reaction with primary amines in the presence of phosphorus trichloride (B1173362) (PCl3) as a dehydrating agent. A similar approach could be applied to its dibrominated analog.

Etherification of the phenolic hydroxyl group can also be carried out. For example, methylation to form 3,5-dibromo-2-methoxy-benzoic acid has been reported. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. Another common reagent for the methylation of phenols is diazomethane.

The carboxyl group can be converted to an acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 3,5-dibromo-2-hydroxybenzoyl chloride is a more reactive intermediate that can be readily used in the synthesis of esters and amides.

Below is a table summarizing the types of reactions involving the hydroxyl and carboxyl moieties of this compound:

Functional GroupReaction TypeReagent ExampleProduct Type
CarboxylEsterificationAlcohol (e.g., Methanol) + Acid CatalystEster
CarboxylAmide FormationAmine + Dehydrating Agent (e.g., PCl₃)Amide
CarboxylAcyl Chloride FormationThionyl Chloride (SOCl₂)Acyl Chloride
HydroxylEtherificationAlkyl Halide (e.g., Dimethyl Sulfate) + BaseEther
HydroxylEsterificationAcyl Chloride or AnhydrideEster

Applications of 3,5 Dibromo 2 Hydroxybenzoate As a Chemical Building Block

Role in Organic Synthesis as a Key Intermediate

The reactivity of the functional groups present in 3,5-dibromo-2-hydroxybenzoate (B262817) makes it a key intermediate for the construction of elaborate molecular architectures. The bromine atoms, in particular, provide handles for modern coupling reactions, while the phenol and carboxylic acid moieties can undergo a variety of traditional chemical modifications.

This compound is a precursor for a variety of complex organic molecules. Its structure is closely related to other substituted phenols that are used in multi-step syntheses. For instance, a structurally similar compound, 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone, has been utilized as a starting material for the synthesis of chalcones and flavones. nih.govsemanticscholar.org This process involves a base-mediated Claisen-Schmidt aldol condensation with benzaldehyde derivatives, followed by cyclodehydration to form the flavone core. nih.govsemanticscholar.org This highlights the utility of the 3,5-dibromo-2-hydroxyphenyl scaffold in building complex heterocyclic systems. The bromine atoms on these resulting flavones are retained, demonstrating how this building block can be used to create larger, functionalized molecules. nih.govsemanticscholar.org

The synthesis of 3,5-dibromo-2-hydroxybenzoic acid itself can be achieved from phenol through a two-step process involving Kolbe synthesis to introduce the carboxylic acid group, followed by electrophilic aromatic substitution to add the two bromine atoms. study.com The commercial availability of its methyl ester, Methyl this compound, further facilitates its use as a ready-to-use precursor in synthetic chemistry. sigmaaldrich.comfishersci.com

Table 1: Synthesis of Flavone Derivatives from a Related Precursor

Precursor Reaction Type Reagents Product Class
3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone Claisen-Schmidt Condensation Benzaldehyde derivatives, Potassium hydroxide Chalcones

The presence of two bromine atoms on the aromatic ring makes this compound an excellent starting material for the synthesis of diverse halogenated aromatic scaffolds. The bromine atoms can serve as reactive sites for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This allows for the extension of the aromatic core by introducing new aryl, alkyl, or alkynyl groups.

The synthesis of 6,8-dibromo-5,7-dimethoxyflavones from a related acetophenone is a prime example of creating a more complex, halogenated aromatic scaffold. nih.govsemanticscholar.org The resulting dibrominated flavone structure retains the halogen atoms from the precursor, which can be further functionalized in subsequent synthetic steps. The ability to act as both a di-halogenated building block and a platform for further elaboration is a key feature of its utility in constructing complex aromatic systems. The bromine atoms are known to engage in halogen bonding, which can help stabilize drug-receptor complexes in medicinal chemistry applications. nih.govsemanticscholar.org

Exploration in Materials Science

The unique structural features of 3,5-dibromo-2-hydroxybenzoic acid, the parent compound of the benzoate (B1203000), lend themselves to exploration in materials science, particularly in the field of crystal engineering and the design of supramolecular assemblies.

The design of functional materials often relies on controlling the self-assembly of molecules in the solid state through non-covalent interactions. The crystal structure of 3,5-dibromo-2-hydroxybenzoic acid reveals a network of such interactions that dictate its packing arrangement. nih.gov The molecule features a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. nih.gov

Furthermore, molecules of 3,5-dibromo-2-hydroxybenzoic acid form hydrogen-bonded dimers through interactions between their carboxylic acid groups. nih.gov These dimers then assemble into zigzag, one-dimensional tapes via C-H···Br interactions. nih.gov The crystal structure is further stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules, with an interplanar separation of 3.42 Å. nih.gov These well-defined intermolecular interactions demonstrate the potential of the this compound scaffold to be used in the rational design of crystalline materials where specific molecular arrangements are desired to achieve targeted optical, electronic, or porous properties.

Table 2: Crystallographic and Interaction Data for 3,5-Dibromo-2-hydroxybenzoic Acid

Parameter Value Reference
Molecular Formula C₇H₄Br₂O₃ nih.gov
Crystal System Monoclinic nih.gov
Key Intramolecular Interaction O—H···O=C hydrogen bond nih.gov
Key Intermolecular Interactions O—H···O hydrogen-bonded dimers; C—H···Br interactions; π–π stacking nih.gov

Q & A

Q. What are the optimal synthetic routes and purification methods for 3,5-Dibromo-2-hydroxybenzoate?

  • Methodological Answer : The synthesis typically involves bromination of 2-hydroxybenzoic acid derivatives under controlled conditions. For example, recrystallization from ethanol is a common purification step, yielding crystals suitable for X-ray diffraction (melting point: 500–501 K) . A reflux-based approach using DMSO as a solvent, followed by ice-water precipitation and ethanol-water crystallization, can achieve ~65% yield . Key parameters include:
  • Reaction time : 18 hours for reflux.
  • Purification : Stirring for 12 hours in ice water, followed by filtration.
  • Crystallization : Ethanol-water mixture for high-purity crystals.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves intramolecular hydrogen bonds (O–H⋯O) and intermolecular interactions (C–H⋯Br, π-π stacking) critical for crystal packing . Mean σ(C–C) = 0.005 Å and R factor = 0.031 ensure high precision .
  • Thermal analysis : Melting point determination (500–501 K) confirms purity .
  • Spectroscopy : FT-IR and NMR can validate functional groups (e.g., hydroxyl and carboxylate peaks), though these are not explicitly detailed in the provided evidence.

Q. How should researchers handle stability and storage considerations for this compound?

  • Methodological Answer :
  • Stability : The compound forms stable hydrogen-bonded dimers and zigzag molecular tapes via C–H⋯Br interactions, which mitigate degradation under ambient conditions .
  • Storage : Keep in airtight containers at 4°C to prevent hygroscopic absorption or thermal decomposition.

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement of this compound?

  • Methodological Answer : Use SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution data . Key steps include:
  • Hydrogen atom placement : Apply riding models for hydroxyl and carboxyl H atoms, with O–H distances restrained to 0.82 Å and Uiso(H) = 1.5Ueq(O) .
  • Validation : Cross-check against π-π stacking distances (3.42 Å) and Br⋯Br contacts to ensure consistency with reported packing motifs .

Q. What strategies address contradictions in reactivity studies involving brominated hydroxybenzoate derivatives?

  • Methodological Answer :
  • Comparative analysis : Benchmark against analogs like 3,5-Dichloro-4-hydroxybenzoic acid (CAS 3336-41-2) to assess substituent effects on hydrogen bonding and reactivity .
  • Mechanistic probes : Use kinetic studies (e.g., variable-temperature NMR) to differentiate between electronic (Br inductive effects) and steric influences on reaction pathways.

Q. How do intermolecular interactions influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Hydrogen bonding : Intramolecular O–H⋯O bonds stabilize the planar structure, while dimeric O–H⋯O interactions enhance thermal stability .
  • Halogen interactions : C–H⋯Br and Br⋯Br contacts (observed in related dibromo compounds) contribute to crystal density (1.826 g/cm³) and melting behavior .

Key Citations

  • For crystallographic refinement: SHELX programs are recommended for high-resolution data analysis .
  • For synthetic protocols: Reflux in DMSO followed by ethanol-water crystallization achieves optimal yields .
  • For structural insights: SC-XRD reveals critical non-covalent interactions influencing stability .

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